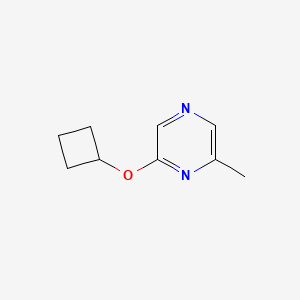

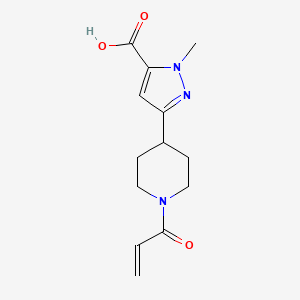

2-Cyclobutoxy-6-methylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazine derivatives, including compounds like 2-Cyclobutoxy-6-methylpyrazine, often involves complex reactions that can include bioconversion, cyclocondensation, and various coupling reactions. For instance, bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. has been demonstrated as a method for preparing new antituberculous agents, indicating the potential for biotechnological synthesis routes for related compounds (Wieser, Heinzmann, & Kiener, 1997). Additionally, amino acid-derived alpha-amino nitriles have been used to synthesize spirocyclic 2,6-dioxopiperazine derivatives, showcasing the diversity of synthetic approaches available for pyrazine derivatives (González-Vera, García-López, & Herranz, 2005).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which significantly influences their chemical behavior and interactions. For example, the crystal and molecular structure of 2,5-Distyrylpyrazine has been analyzed, revealing insights into the photo-polymerizability of such compounds in the crystalline state, which is relevant for understanding the structural characteristics of this compound and similar compounds (Sasada, Shimanouchi, Nakanishi, & Hasegawa, 1971).

Chemical Reactions and Properties

Pyrazine derivatives participate in a variety of chemical reactions, including cyclocondensation, N-amination, and cyclization reactions, which are crucial for their synthesis and functionalization. For instance, hydroxypyrazoles and 1-methyl-3-isoxazolones can be synthesized via haloform reactions from trichloromethyl-substituted 1,3-dielectrophiles, demonstrating the reactivity of the pyrazine ring under certain conditions (Flores, Zanatta, Rosa, Brondani, & Martins, 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on this compound may not be readily available, the study of related pyrazine derivatives provides valuable insights. For example, the synthesis and properties of 2,5-diamino-3,6-dicyanopyrazine dyes highlight the impact of structural modifications on the fluorescent properties of pyrazines, which may indirectly inform on the physical properties of this compound (Shirai, Yanagisawa, Takahashi, Fukunishi, & Matsuoka, 1998).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are influenced by the functional groups attached to the pyrazine ring. The synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group provides an example of how functional groups can be manipulated to achieve desired chemical properties in pyrazine derivatives (Teague, 2008).

Scientific Research Applications

Bioconversion and Synthesis

Bioconversion processes involving microbial strains, like Agrobacterium sp., have been explored for the synthesis of complex organic compounds from simpler ones. For instance, 5-Hydroxypyrazine-2-carboxylic acid, a precursor for antituberculous agents, was synthesized from 2-cyanopyrazine using Agrobacterium sp. This approach may open avenues for utilizing 2-Cyclobutoxy-6-methylpyrazine in the biosynthesis of novel compounds with potential biological activities (M. Wieser, K. Heinzmann, A. Kiener, 1997).

Synthetic Chemistry for Medicinal Applications

In the realm of synthetic organic chemistry, compounds like this compound could serve as key intermediates in the synthesis of heterocyclic compounds, which have a wide range of medicinal applications. For example, 2-arylhydrazononitriles have been used to synthesize various heterocyclic compounds with promising antimicrobial activities. This demonstrates the potential of pyrazine derivatives in the development of new therapeutic agents (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Environmental Impact Studies

Studying the environmental fate and degradation pathways of chemicals like this compound is crucial for assessing their ecological impact. Research on atrazine, a triazine herbicide, and its degradation in aquatic environments provides insights into the persistence and toxicity of similar compounds. Understanding these aspects is essential for developing strategies to mitigate the environmental impact of chemical pollutants (K. Solomon, D. Baker, R. Richards, et al., 1996).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 2-Cyclobutoxy-6-methylpyrazine are currently unknown . Pyrazines, the class of compounds to which this compound belongs, are known to interact with various biological systems . .

Biochemical Pathways

Pyrazines are known to be involved in various biological processes . They are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants . .

Action Environment

Pyrazines are known to be influenced by various environmental factors . .

properties

IUPAC Name |

2-cyclobutyloxy-6-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-10-6-9(11-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCLJMIJYCCEJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

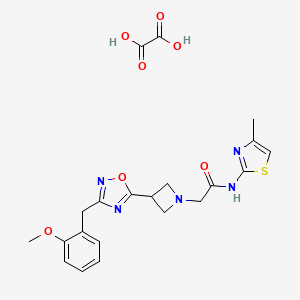

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

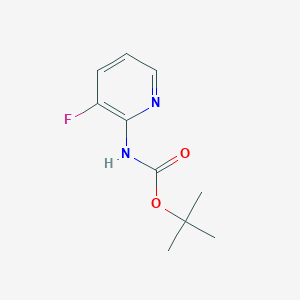

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)

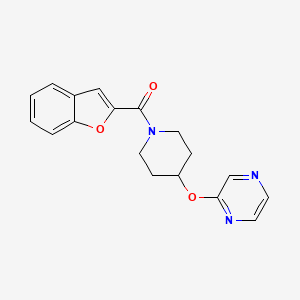

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)

![1-Benzhydryl-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2493220.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)

![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)